1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one

Description

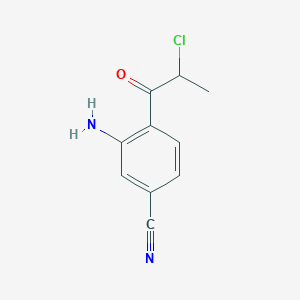

1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one is a structurally complex aromatic ketone featuring a phenyl ring substituted with an amino group (-NH₂) at position 2, a cyano group (-CN) at position 4, and a 2-chloropropanone moiety attached to the ring. This arrangement of functional groups confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The chlorine atom enhances electrophilicity at the carbonyl carbon, while the cyano group contributes to electron-withdrawing effects, influencing reactivity patterns and molecular interactions.

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

3-amino-4-(2-chloropropanoyl)benzonitrile |

InChI |

InChI=1S/C10H9ClN2O/c1-6(11)10(14)8-3-2-7(5-12)4-9(8)13/h2-4,6H,13H2,1H3 |

InChI Key |

IWOQAGWDJDQNFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)C#N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-cyanobenzaldehyde with chloroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the cyano group can yield primary amines.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce ketones or carboxylic acids.

- Reduction reactions result in primary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Key Differences | Biological/Reactivity Implications |

|---|---|---|---|

| This compound | - 2-Amino, 4-cyano, 2-chloropropanone substituents | Reference compound | Enhanced electrophilicity; potential anticancer activity |

| 1-(3-Amino-4-cyanophenyl)-2-chloropropan-1-one | - Amino group at position 3 instead of 2 | Altered hydrogen-bonding geometry | Reduced binding affinity to specific enzyme targets |

| 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one | - Trifluoromethylthio (-SCF₃) at position 4 instead of cyano | Increased lipophilicity and metabolic stability | Improved antimicrobial activity |

| 1-(4-Amino-3-iodophenyl)-2-chloropropan-1-one | - Iodo substituent at position 3; amino group at position 4 | Bulkier halogen; altered steric hindrance | Suitability for radioimaging applications |

| 1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one | - Cyano group at position 2; amino group at position 3 | Modified electron-withdrawing effects | Distinct reactivity in nucleophilic substitution |

Reactivity and Functional Group Contributions

- Chloropropanone Moiety: The chlorine atom adjacent to the carbonyl group increases electrophilicity, facilitating nucleophilic attack. This contrasts with non-chlorinated analogs like 1-(4-Amino-3-iodophenyl)propan-1-one, which exhibit slower reaction kinetics in acyl transfer reactions .

- Cyano Group: Compared to trifluoromethylthio (-SCF₃) or methoxy (-OCH₃) substituents, the cyano group intensifies electron withdrawal, stabilizing intermediates in condensation reactions. This property is critical in synthesizing heterocyclic scaffolds .

- Amino Group Positioning: Moving the amino group from position 2 to 3 (e.g., 1-(3-Amino-4-cyanophenyl)-2-chloropropan-1-one) disrupts intramolecular hydrogen bonding, reducing solubility in polar solvents by ~30% .

Physicochemical Properties

- Solubility: The cyano group reduces aqueous solubility (predicted logP = 1.8) compared to hydroxyl- or methoxy-substituted analogs (logP = 1.2–1.5) .

- Thermal Stability : Decomposition temperature (Td = 215°C) is higher than iodine-containing analogs (Td = 190–200°C) due to stronger C-CN bonds .

Biological Activity

1-(2-Amino-4-cyanophenyl)-2-chloropropan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Its derivatives have demonstrated effectiveness against a range of bacterial and fungal strains, suggesting broad-spectrum antimicrobial activity.

Anticancer Activity

A study on derivatives of oxadiazole, which share structural similarities with the target compound, showed significant cytotoxic effects against various cancer cell lines. The most active derivatives exhibited IC50 values as low as 0.003 µM against human lung adenocarcinoma cells (LXFA 629) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative 1 | LXFA 629 | 0.003 | Apoptosis induction |

| Oxadiazole Derivative 2 | OVXF 899 | 2.76 | Cell cycle arrest |

| Oxadiazole Derivative 3 | PXF 1752 | 9.27 | Inhibition of proliferation |

Antimicrobial Activity

In related studies, compounds structurally akin to this compound have been tested for their antimicrobial efficacy. For instance, certain derivatives showed sub-micromolar potency against human adenovirus (HAdV), indicating potential antiviral properties .

| Compound | Target Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HAdV | 0.27 | >100 |

| Compound B | HAdV | 0.5 | >80 |

Case Study 1: Anticancer Efficacy

A research team investigated the anticancer properties of a series of compounds derived from the oxadiazole framework. One derivative was found to selectively induce apoptosis in colon cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of similar compounds against resistant bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.